Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone
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Overview
Description
Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone is a useful research compound. Its molecular formula is C24H17N5O3 and its molecular weight is 423.432. The purity is usually 95%.
The exact mass of the compound Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone”. However, it appears that specific information on this compound is not readily available or may not have been widely published yet.
Here is a general overview of the types of applications that benzotriazole derivatives are known for, which may provide some insight into potential applications for the compound :
Medicinal Chemistry
Benzotriazole derivatives are known to be used as radioprotectors and photostabilizers in various industries, including plastic, rubber, and chemical fiber production. They also serve as precursors in the synthesis of peptides and acid azides .
Synthetic Heterocyclic Chemistry
These compounds have been applied in the synthesis of six-membered nitrogen heterocycles and may be useful for synthesizing pyrrolidine and piperidine alkaloids .
Material Sciences
Benzotriazole derivatives have found applications as corrosion inhibitors , UV filters , and materials for solar and photovoltaic cells .
Synthetic Utility
The benzotriazole fragment can behave as an excellent leaving group, an electron-donating or withdrawing group, an anion precursor, and a radical precursor, conferring unique physicochemical properties .
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives have been used in the synthesis of various pharmacologically important heterocyclic skeletons . These compounds have shown diverse biological and pharmacological activities due to their similarities with many natural and synthetic molecules with known biological activities .
Mode of Action
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations . It is known to act as a proton activator, which can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . Benzotriazole may donate electrons to stabilize the cation formed by the loss of any other leaving group, if both are attached to the same carbon .
Biochemical Pathways
Benzotriazole methodology has been recognized as a versatile, useful, and successful synthesis protocol, offering many well-known versatile synthetic tools in organic synthesis .
Pharmacokinetics
Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .
Result of Action
Benzotriazole methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that benzotriazole is highly stable , which suggests that it may maintain its efficacy under a variety of environmental conditions.
properties
IUPAC Name |
benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3/c30-24(29-20-9-5-4-8-19(20)25-27-29)18-15-28(17-6-2-1-3-7-17)26-23(18)16-10-11-21-22(14-16)32-13-12-31-21/h1-11,14-15H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPWYESNXKRYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)N4C5=CC=CC=C5N=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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